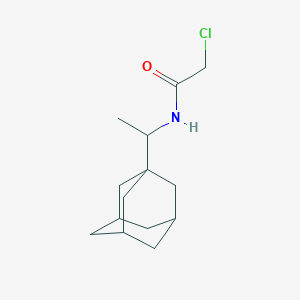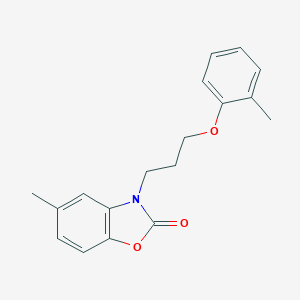![molecular formula C17H17NO4 B353027 3-[3-(2-メトキシフェノキシ)プロピル]-1,3-ベンゾオキサゾール-2(3H)-オン CAS No. 838812-58-1](/img/structure/B353027.png)
3-[3-(2-メトキシフェノキシ)プロピル]-1,3-ベンゾオキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one” is also known as Methocarbamol . It is a white to off-white solid and is used as a medication . It has the molecular formula C11H15NO5 .
Molecular Structure Analysis
The molecular structure of Methocarbamol can be represented as a 2D Mol file . The IUPAC Standard InChIKey for Methocarbamol is GNXFOGHNGIVQEH-UHFFFAOYSA-N .作用機序
The mechanism of action of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has anti-inflammatory and analgesic effects. It has been reported to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been shown to have anti-cancer and anti-viral activities. It has been reported to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus.
実験室実験の利点と制限
One of the advantages of using 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its use as a fluorescent probe for detecting metal ions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one. One direction is to further investigate its mechanism of action and its potential applications in medicine, materials science, and agriculture. Another direction is to develop more efficient and cost-effective methods for synthesizing this compound. In addition, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential applications.
合成法
The synthesis of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has been reported in the literature using different methods. One of the methods involves the reaction between 2-methoxyphenol and 3-bromo-1-propanol in the presence of sodium hydride to obtain 3-(2-methoxyphenoxy)propyl bromide. The bromide is then reacted with 2-aminophenol in the presence of potassium carbonate to obtain the final product. Another method involves the reaction between 2-methoxyphenol and 3-chloropropionyl chloride in the presence of triethylamine to obtain the intermediate, which is then reacted with 2-aminophenol in the presence of potassium carbonate to obtain the final product.
科学的研究の応用
医薬品研究:抗癌剤開発
この化合物は、医薬品研究、特に抗癌剤の開発において可能性を示しています。 関連化合物の構造は、分光分析および分子ドッキングやMDシミュレーションを含む計算的手法により確立されており、乳がんなどの癌に対する有効性を調査しています . さらに、「3-[3-(2-メトキシフェノキシ)プロピル]-1,3-ベンゾオキサゾール-2(3H)-オン」は合成され、癌細胞株に対する細胞毒性を試験することができます。
有機合成:触媒作用
有機化学において、この化合物は、有機化合物の合成のための新しい触媒プロトコルの研究に使用することができます。 関連化合物のカルコンへのマイケル付加反応の使用は、生物活性化合物の合成における重要なステップとして文書化されています . これは、私たちが興味を持っている化合物が、薬理学的に活性な分子の前駆体または中間体として役立ち得ることを示唆しています。
特性
IUPAC Name |
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-15-9-4-5-10-16(15)21-12-6-11-18-13-7-2-3-8-14(13)22-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYUTAFIGQNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)
![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)

![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)